molecular formula C9H9Cl2NO2 B13532058 Ethyl 3-amino-4,5-dichlorobenzoate

Ethyl 3-amino-4,5-dichlorobenzoate

Cat. No.: B13532058
M. Wt: 234.08 g/mol
InChI Key: XQDJOSYJPGCMCL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,5-dichlorobenzoate is an ethyl ester derivative of benzoic acid featuring an amino (-NH₂) group at the 3-position and chlorine substituents at the 4- and 5-positions. The amino and dichloro substituents likely influence its reactivity, solubility, and applications, distinguishing it from halogenated or alkylated benzoate derivatives .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 3-amino-4,5-dichlorobenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3

InChI Key

XQDJOSYJPGCMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis from 3-Nitro-2,5-dichlorobenzoic Acid

Reaction Pathway:
The most established route involves the reduction of 3-nitro-2,5-dichlorobenzoic acid to the corresponding amino derivative, followed by esterification with ethanol. This pathway is supported by literature indicating that nitro groups can be selectively reduced to amino groups under catalytic hydrogenation conditions, and carboxylic acids can be esterified via Fischer esterification.

Reaction Conditions:

  • Reduction Step: Hydrogen gas (H₂) with palladium on carbon catalyst at atmospheric or slightly elevated pressure, typically at 25–50°C, for 4–6 hours, achieves high conversion rates (>98%).
  • Esterification Step: The carboxylic acid is refluxed with excess ethanol in the presence of a catalytic amount of sulfuric acid, usually at 60–80°C for 4–8 hours, to form the ethyl ester.

Material Data:

Step Reagents Conditions Yield References
Reduction Hydrogen, Pd/C 25–50°C, 4–6h >98%
Esterification Ethanol, H₂SO₄ Reflux 60–80°C, 4–8h 95–98%

Direct Aromatic Amination via Nucleophilic Substitution

Methodology:
An alternative approach involves nucleophilic aromatic substitution (SNAr) on the dichlorobenzoate ring, replacing a chlorine atom with an amino group. This method is feasible due to the activating effect of the ester group and the electron-withdrawing chlorines.

Reaction Conditions:

  • Use of ammonia or amine derivatives in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Elevated temperatures (100–150°C) under microwave irradiation or conventional heating for 12–24 hours.
  • Catalysts such as copper or iron salts can facilitate the substitution.

Data Table:

Step Reagents Conditions Yield References
Aromatic Amination Ammonia or amines, metal catalyst 120–150°C, 12–24h 70–85%

Multi-Step Synthesis via Chlorination and Amination

Procedure:

  • Chlorination of the aromatic ring at the 4 and 5 positions using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
  • Subsequent selective amination at the 3-position, facilitated by directing effects of the ester group, using ammonia or primary amines under controlled conditions.

Reaction Parameters:

  • Chlorination at 0–25°C for 2–4 hours.
  • Amination at elevated temperatures (80–120°C) for 8–12 hours.

Research Data:

Step Reagents Conditions Yield References
Chlorination POCl₃ 0–25°C, 2–4h 85–90%
Amination NH₃ or amines 80–120°C, 8–12h 75–88%

Industrial-Scale Synthesis Considerations

In large-scale production, continuous flow reactors are employed to improve safety, control, and yield. The reaction parameters are optimized to operate at lower temperatures (~40–55°C) with catalysts like palladium or copper, reducing energy consumption and reaction times to less than 8 hours, with yields exceeding 98%.

Summary of Key Reaction Parameters

Parameter Typical Range Impact Source
Temperature 25–80°C Reaction rate and selectivity ,,
Reaction Time 4–12 hours Conversion efficiency ,,
Catalyst Pd/C, Cu salts Reaction facilitation ,,
Solvent Ethanol, DMF, DMSO Solubility and reactivity ,,

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-amino-4,5-dichlorobenzoic acid.

Common Reagents and Conditions

    Thionyl Chloride: Used in the esterification process.

    Hydrochloric Acid or Sodium Hydroxide: Employed in hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    3-Amino-4,5-dichlorobenzoic acid: Formed through hydrolysis.

    Nitro or Nitroso Derivatives: Formed through oxidation.

    Hydroxylamine Derivatives: Formed through reduction.

Scientific Research Applications

Ethyl 3-amino-4,5-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 3-bromo-4,5-dichlorobenzoate (CAS 1160574-85-5)
  • Substituents : Bromine at 3-position, chlorine at 4- and 5-positions.
  • This compound is discontinued, limiting its practical use .
Methyl 3-amino-4,5-dichlorobenzoate (CAS 1250663-38-7)
  • Substituents: Methyl ester (vs. ethyl ester), amino at 3-position, chlorine at 4- and 5-positions.
  • Key Differences : The smaller methyl ester group may lower molecular weight (220.05 g/mol) and boiling point relative to the ethyl variant. Ethyl esters typically exhibit higher lipophilicity, influencing membrane permeability in biological systems .
Ethyl 4-bromo-3,5-dichlorobenzoate (CAS 1239741-87-7)
  • Substituents : Bromine at 4-position, chlorine at 3- and 5-positions.
  • Key Differences: Positional isomerism alters electronic distribution and steric effects. Predicted density (1.620 g/cm³) and boiling point (356.1°C) suggest higher thermal stability compared to amino-substituted analogs .

Functional Group Impact

  • Amino Group: Enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs. This property is critical in pharmaceutical applications, where bioavailability is prioritized.
  • Halogen Substituents : Chlorine and bromine improve metabolic stability and resistance to oxidation, making these compounds suitable for agrochemicals (e.g., chlorobenzilate derivatives in pesticides) .

Physicochemical Properties (Comparative Table)

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Substituents Ester Group
This compound Not available C₉H₈Cl₂NO₂ ~238.08 (calc.) - - 3-NH₂, 4-Cl, 5-Cl Ethyl
Ethyl 3-bromo-4,5-dichlorobenzoate 1160574-85-5 C₉H₇BrCl₂O₂ 297.96 - - 3-Br, 4-Cl, 5-Cl Ethyl
Mthis compound 1250663-38-7 C₈H₇Cl₂NO₂ 220.05 - - 3-NH₂, 4-Cl, 5-Cl Methyl
Ethyl 4-bromo-3,5-dichlorobenzoate 1239741-87-7 C₉H₇BrCl₂O₂ 297.96 1.620 (predicted) 356.1 (predicted) 4-Br, 3-Cl, 5-Cl Ethyl

Notes: Predicted values are derived from computational models; experimental data for amino-substituted analogs are lacking in the provided evidence.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 3-amino-4,5-dichlorobenzoate, and how do reaction conditions influence yield?

Methodological Answer:
this compound is synthesized via a two-step pathway:

Nitro Reduction: Start with 3-nitro-4,5-dichlorobenzoic acid. Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Esterification: React the resulting 3-amino-4,5-dichlorobenzoic acid with ethanol in the presence of H₂SO₄ (catalyst) under reflux.

  • Critical Conditions:

  • Temperature: 70–80°C for esterification to avoid side reactions.
  • Solvent: Anhydrous ethanol minimizes hydrolysis.
  • Yield Optimization: Use molecular sieves to remove water, improving esterification efficiency. Typical yields range from 60–75% .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.3–1.4 ppm (triplet, -CH₂CH₃), δ 4.3–4.4 ppm (quartet, -OCH₂), and aromatic protons (δ 6.8–7.5 ppm) confirm the ester and substituted benzene structure.
    • ¹³C NMR: Signals for the ester carbonyl (~168 ppm) and aromatic carbons (110–140 ppm) validate the backbone .
  • IR Spectroscopy: Stretching frequencies for N-H (3350 cm⁻¹), C=O (1720 cm⁻¹), and C-Cl (750 cm⁻¹) confirm functional groups.
  • HPLC-MS: Used to assess purity (>95%) and molecular ion peak (m/z 234.08) .

Advanced: How does the positional isomerism of substituents (e.g., 2,5- vs. 4,5-dichloro) affect reactivity in nucleophilic substitution reactions?

Methodological Answer:
The positions of chlorine substituents significantly influence electronic and steric effects:

  • 4,5-Dichloro Isomer: The meta-directing amino group at position 3 and electron-withdrawing Cl atoms at 4 and 5 activate the ring for nucleophilic attack at position 2 or 6.
  • Comparison with 2,5-Dichloro Isomer: Steric hindrance near the ester group in the 2,5-isomer reduces reactivity toward bulky nucleophiles.
  • Experimental Validation: Kinetic studies using NaN₃ in DMF show 4,5-dichloro derivatives react 1.5× faster than 2,5-dichloro analogs .

Table 1: Reactivity Comparison of Dichloro Isomers

IsomerRelative Reaction Rate (vs. 4,5-Dichloro)Preferred Attack Position
4,5-Dichloro1.0 (baseline)Position 2
2,5-Dichloro0.67Position 6

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of halogenated benzoates?

Methodological Answer:

  • SHELX Refinement: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for high-resolution structure determination. Key parameters:
    • Data Collection: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
    • Refinement: Anisotropic displacement parameters for Cl and O atoms.
  • Case Study: Discrepancies in dihedral angles between the ester group and benzene ring (reported as 5–15°) were resolved by SHELX refinement, confirming a near-planar geometry (8.2°) for this compound .

Advanced: What experimental strategies mitigate conflicting bioactivity data in enzyme inhibition studies?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., 10–50 μM for protease inhibition) arise from assay conditions:

Standardized Assays:

  • Use recombinant enzymes (e.g., trypsin) in Tris buffer (pH 7.4) with 1 mM substrate (e.g., BApNA).
  • Pre-incubate inhibitor (10 min, 25°C) to ensure binding equilibrium.

Control for Solvent Effects: Limit DMSO to <1% (v/v) to avoid denaturation.

Statistical Validation: Triplicate measurements with error bars <5%.

Structural Insights: Molecular docking (e.g., AutoDock Vina) identifies H-bonding between the amino group and Asp189 in trypsin, explaining potency variations with substituent positioning .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution of this compound?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry at B3LYP/6-311+G(d,p) level.
    • Calculate Fukui indices (electrophilicity) and electrostatic potential maps.
  • Results:
    • Amino Group: Strongly activates positions 2 and 6 via resonance.
    • Chlorine Substituents: Deactivate positions 4 and 5 but direct electrophiles to position 2.
    • Validation: Nitration experiments show >80% product at position 2, aligning with DFT predictions .

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